2-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethane backbone, with a 1,3-dimethyl-1H-1,2,4-triazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with an appropriate amino alcohol precursor. One common method involves the nucleophilic substitution reaction where the triazole ring is introduced to the ethan-1-ol backbone through a series of steps involving protection and deprotection of functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazoles, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-1,2,4-triazole: A simpler triazole compound without the amino and hydroxyl groups.
2-Amino-2-(1H-1,2,4-triazol-5-yl)ethan-1-ol: A similar compound without the methyl groups on the triazole ring.
Uniqueness
2-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. The methyl groups on the triazole ring also influence its chemical properties and biological activity.
Properties
Molecular Formula |
C6H12N4O |
---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
2-amino-2-(2,5-dimethyl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C6H12N4O/c1-4-8-6(5(7)3-11)10(2)9-4/h5,11H,3,7H2,1-2H3 |
InChI Key |
RBTPBHQSGHSMAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C(CO)N)C |
Origin of Product |
United States |
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